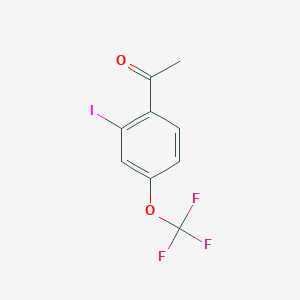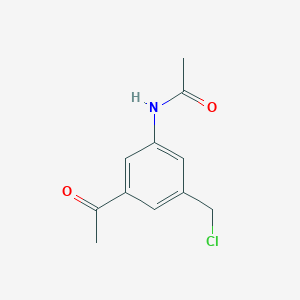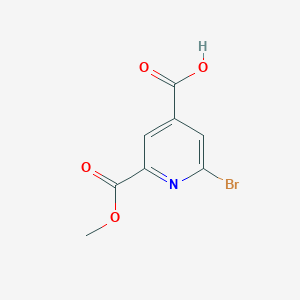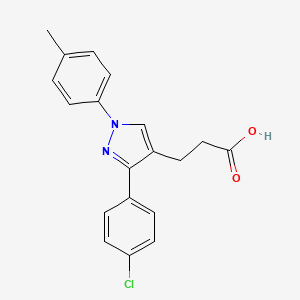![molecular formula C10H10N2O2 B14864168 [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B14864168.png)
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol: is a chemical compound belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization with formaldehyde to yield the desired oxadiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and tosyl chloride are used for substitution reactions.
Major Products Formed:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Alcohols, amines.
- Substitution products: Various functionalized derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: In organic synthesis, [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine: This compound has shown potential as a pharmacophore in drug discovery. Derivatives of oxadiazoles have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. The presence of the oxadiazole ring enhances the compound’s ability to interact with biological targets, leading to improved efficacy and selectivity.
Industry: In the materials science field, this compound is used in the development of advanced materials such as polymers and liquid crystals. Its ability to form stable complexes with metals makes it useful in catalysis and electronic applications.
作用機序
The mechanism of action of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with cellular pathways involved in inflammation, microbial growth, and cancer cell proliferation.
類似化合物との比較
- [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanol
- [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
- [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Comparison: While all these compounds share the oxadiazole core, the presence of different substituents on the phenyl ring imparts unique properties to each compound. For example, the methyl group in this compound enhances its lipophilicity, potentially improving its ability to cross cell membranes. In contrast, the chloro and fluoro derivatives may exhibit different electronic and steric effects, influencing their reactivity and biological activity.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)14-12-10/h2-5,13H,6H2,1H3 |
InChIキー |
XCFDNLLGYJCIGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


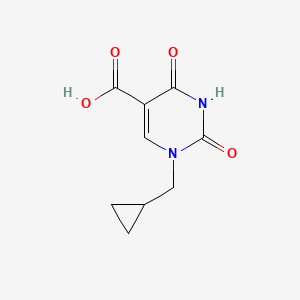
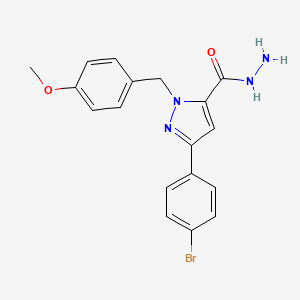
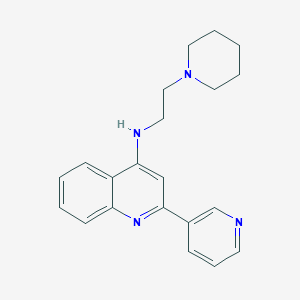
![5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile](/img/structure/B14864109.png)
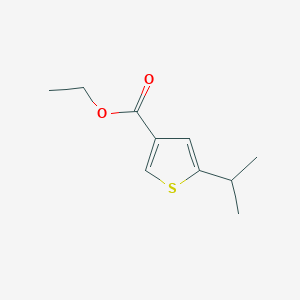
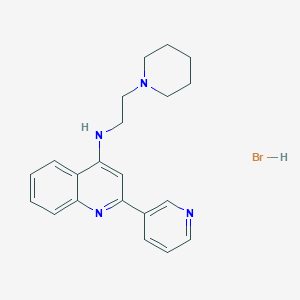
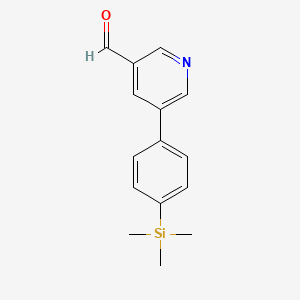
![[3-Amino-1-(4-bromo-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14864132.png)
![2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine](/img/structure/B14864135.png)
